![molecular formula C13H11Cl2N3O3S B4886113 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide CAS No. 18981-89-0](/img/structure/B4886113.png)
4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide
Übersicht
Beschreibung
4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide, commonly known as DCB, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. DCB is a sulfonamide-based compound that has been extensively studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
DCB exerts its therapeutic effects by inhibiting the activity of carbonic anhydrase IX and matrix metalloproteinases. DCB binds to the active site of carbonic anhydrase IX and prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in tumor growth and angiogenesis. DCB also binds to the active site of matrix metalloproteinases and prevents the breakdown of extracellular matrix, leading to a decrease in inflammation and tissue damage.
Biochemical and Physiological Effects:
DCB has been shown to have significant biochemical and physiological effects in various disease models. In cancer models, DCB has been shown to decrease tumor growth and angiogenesis. In inflammation models, DCB has been shown to decrease inflammation and tissue damage. In autoimmune disorder models, DCB has been shown to decrease the production of autoantibodies and improve disease symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
DCB has several advantages for lab experiments, including its high purity, stability, and specificity for its target enzymes. However, DCB also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on DCB. One direction is to optimize the synthesis method of DCB to improve its yield and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of DCB in vivo to determine its efficacy and safety in animal models. Additionally, further research is needed to investigate the potential therapeutic applications of DCB in other diseases such as cardiovascular diseases and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
DCB has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. DCB has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many solid tumors. Inhibition of carbonic anhydrase IX activity leads to a decrease in tumor growth and angiogenesis. DCB has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and tissue remodeling. Inhibition of matrix metalloproteinases activity leads to a decrease in inflammation and tissue damage.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-sulfamoylphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3S/c14-11-6-3-9(7-12(11)15)18-13(19)17-8-1-4-10(5-2-8)22(16,20)21/h1-7H,(H2,16,20,21)(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYARBSJEHPSWTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290670 | |
Record name | benzenesulfonamide, 4-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18981-89-0 | |
Record name | NSC528481 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC70271 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70271 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzenesulfonamide, 4-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.